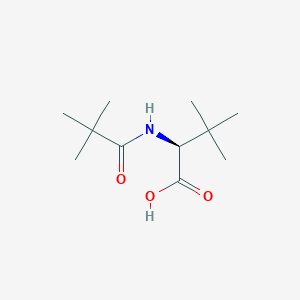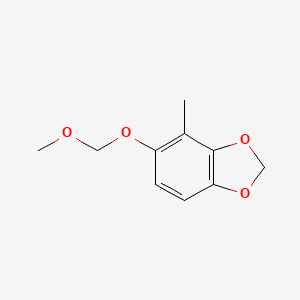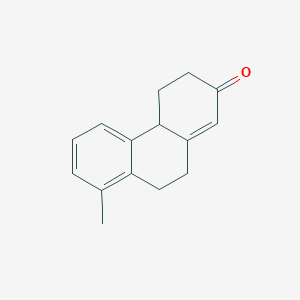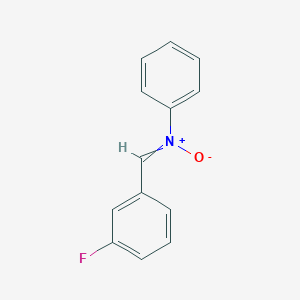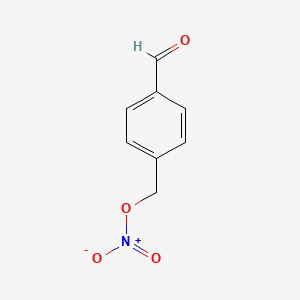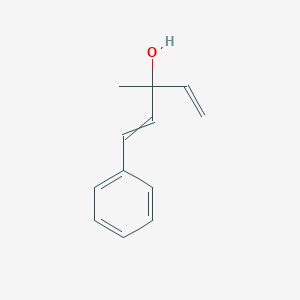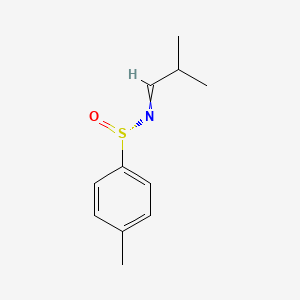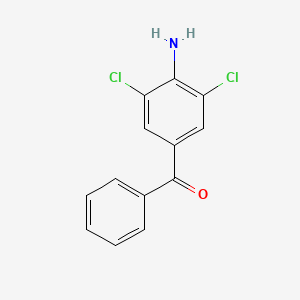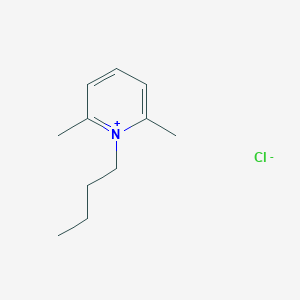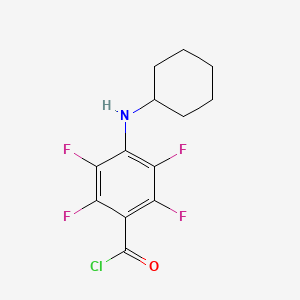
D-Phenylalanine, N-acetyl-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanine, N-acetyl-2-methoxy- is a synthetic derivative of D-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of an acetyl group and a methoxy group attached to the phenylalanine structure. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the esterification reaction using methanol and Mukaiyama’s reagent . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using asymmetric hydrogenation techniques . This method ensures the production of the compound with high optical purity and yield, making it suitable for various applications in pharmaceuticals and other industries.
Analyse Chemischer Reaktionen
Types of Reactions
D-Phenylalanine, N-acetyl-2-methoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of D-Phenylalanine, N-acetyl-2-methoxy-, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Wissenschaftliche Forschungsanwendungen
D-Phenylalanine, N-acetyl-2-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for peptide and protein synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions.
Medicine: It is used in the synthesis of various drugs, including anti-diabetic and anti-tumor medications.
Wirkmechanismus
The mechanism of action of D-Phenylalanine, N-acetyl-2-methoxy- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes like D-aminoacylase and D-amino acid-N-acetyltransferase, leading to the formation of various biologically active compounds . The compound’s effects are mediated through its ability to form amide bonds and interact with other molecules in the cellular environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to D-Phenylalanine, N-acetyl-2-methoxy- include:
N-Acetyl-D-phenylalanine: A derivative used in similar applications.
Methyl N-acetyl-D-phenylalaninate: Another derivative with comparable properties.
Phenoxy acetamide derivatives: These compounds share structural similarities and are used in various pharmacological applications.
Uniqueness
D-Phenylalanine, N-acetyl-2-methoxy- stands out due to its specific combination of acetyl and methoxy groups, which confer unique chemical properties. These properties make it particularly useful in the synthesis of complex molecules and in applications requiring high optical purity and specific reactivity.
Eigenschaften
CAS-Nummer |
193546-30-4 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10(12(15)16)7-9-5-3-4-6-11(9)17-2/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
HIIMEBOPSYIMOU-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1OC)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


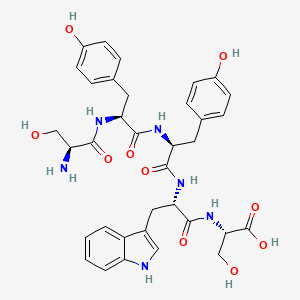
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
